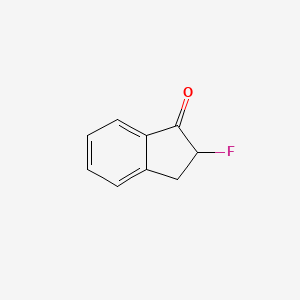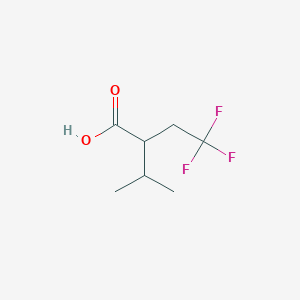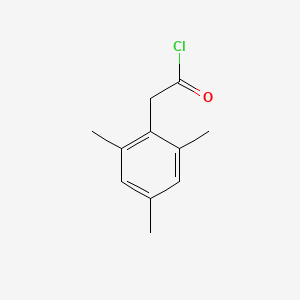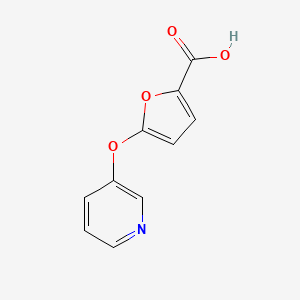
1-(Chloromethyl)-1H-pyrazole
説明
1-(Chloromethyl)-1H-pyrazole, or CMHP, is an organic compound with a wide range of applications in scientific research. It can be used as a reagent in chemical synthesis, as well as a tool in biochemical and physiological studies. CMHP has been used in a variety of experiments, including those involving enzymatic kinetics, signal transduction, and receptor-ligand interactions.
科学的研究の応用
Chemical Properties and Reactions
- Chloromethylation of Pyrazole Ring: Research has shown the chloromethylation of pyrazole rings, with varying results depending on the type of substituents present. For instance, 1,3,5-triphenyl-1H-pyrazole yielded a chloromethyl derivative as its only reaction product, indicating the stabilizing effect of certain substituents (Rstakyan et al., 2015).
Application in Material Science
- Corrosion Inhibition: Pyrazole derivatives, including 1-(Chloromethyl)-1H-pyrazole, have shown significant anticorrosion activity in steel. These compounds demonstrate over 90% efficacy in inhibiting corrosion, with effectiveness increasing alongside concentration (Ouali et al., 2013).
In Chemistry and Molecular Science
- Synthesis and Characterization: The synthesis and characterization of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, show the complexity and diversity in pyrazole chemistry. These studies include NMR, IR spectroscopies, and theoretical calculations, revealing insights into molecular structure and stability (Shen et al., 2012).
Medical and Pharmaceutical Research
- Synthesis of Hybrid Molecules: Pyrazole and benzimidazole derivatives, including compounds derived from this compound, have been synthesized and explored for their potential in medicinal applications. These compounds have been studied for their α-glucosidase inhibition activity, indicative of potential anti-diabetic properties (Ibraheem et al., 2020).
Catalysis and Industrial Applications
- Role in Ethylene Oligomerization Reactions: Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, derived from this compound, act as catalysts in ethylene oligomerization. The product distribution in these reactions is influenced by various factors, including solvent and co-catalyst choice (Nyamato et al., 2014).
作用機序
Target of Action
This compound belongs to the class of organochlorines, which are known to interact with a variety of biological targets
Mode of Action
In general, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, with a focus on the time course of drug absorption, distribution, metabolism, and excretion
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability
生化学分析
Biochemical Properties
1-(Chloromethyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between this compound and glutathione S-transferase results in the formation of a conjugate, which is then metabolized further . Additionally, this compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes, thereby affecting their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound induces oxidative stress, leading to the activation of signaling pathways such as the MAPK pathway . This activation can result in changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause DNA damage, which can lead to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of DNA and proteins, which can inhibit or activate various enzymes . The compound’s chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s activity can diminish over time, leading to reduced efficacy in long-term experiments. Additionally, prolonged exposure to this compound can result in cumulative cellular damage, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At higher doses, it can cause significant toxicity, leading to liver and kidney damage . Studies have also shown that high doses of this compound can result in severe oxidative damage, inflammation, and apoptosis in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I, the compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can then undergo conjugation reactions in phase II, forming more water-soluble metabolites that are excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels in various tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . For example, the compound can be directed to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
特性
IUPAC Name |
1-(chloromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKKAUPEAYDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482283 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84968-04-7 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



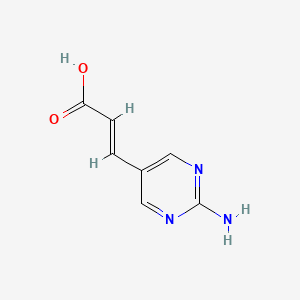

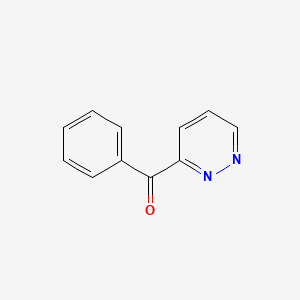



![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)


